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molecular formula C14H19N3OSi B1426990 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1203953-27-8

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1426990
M. Wt: 273.4 g/mol
InChI Key: HGEOIHBHNFVICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377923B2

Procedure details

Zinc cyanide (900 mg), biphenyl-2-yl(di-tert-butyl)phosphine (610 mg) and zinc (67 mg) were added to a solution of 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (1.917 g) in DMA (25 ml), followed by stirring for 5 minutes while degassing under ice cooling, and palladium (II) trifluoroacetate (338 mg) was added thereto, followed by stirring at 80° C. overnight after making it under an argon atmosphere. Ethyl acetate was added thereto, an insoluble substance was separated by celite filtration, and water was added to the filtrate, followed by extraction. The organic layer was washed with a 3M aqueous ammonia solution and then saturated brine in this order and was dried over anhydrous sodium sulfate, and the solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100 to 0:100) to obtain, as a colorless amorphous solid, 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (377 mg).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
1.917 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Zinc cyanide
Quantity
900 mg
Type
catalyst
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC=CC=1P(C(C)(C)C)C(C)(C)C.Br[C:23]1[CH:24]=[C:25]2[CH:31]=[CH:30][N:29]([CH2:32][O:33][CH2:34][CH2:35][Si:36]([CH3:39])([CH3:38])[CH3:37])[C:26]2=[N:27][CH:28]=1.C[C:41]([N:43](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn]>[CH3:37][Si:36]([CH3:39])([CH3:38])[CH2:35][CH2:34][O:33][CH2:32][N:29]1[C:26]2=[N:27][CH:28]=[C:23]([C:41]#[N:43])[CH:24]=[C:25]2[CH:31]=[CH:30]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
Name
Quantity
1.917 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)COCC[Si](C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Zinc cyanide
Quantity
900 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
67 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while degassing under ice cooling
ADDITION
Type
ADDITION
Details
palladium (II) trifluoroacetate (338 mg) was added
STIRRING
Type
STIRRING
Details
by stirring at 80° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
an insoluble substance was separated by celite filtration, and water
ADDITION
Type
ADDITION
Details
was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
WASH
Type
WASH
Details
The organic layer was washed with a 3M aqueous ammonia solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine in this order and was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100 to 0:100)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C[Si](CCOCN1C=CC=2C1=NC=C(C2)C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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